Cryptochrome Modulation: Differential SAR of 4-Chlorophenyl versus 3-Chlorophenyl and 3,4-Dichlorophenyl Analogs
In a systematic SAR study of carbazole-containing ureas as cryptochrome modulators, the 4-chlorophenyl substitution conferred a distinct balance of CRY1/CRY2 modulation not achievable with the 3-chlorophenyl or 3,4-dichlorophenyl regioisomers [1]. While exact IC₅₀ values for the 4-chlorophenyl analog were not published in the abstracted record, the class-wide SAR trend established that aryl substitution identity and position are primary determinants of cryptochrome binding potency and antihyperglycemic efficacy in db/db mouse models, leading to the selection of a specific, optimized compound (compound 50) for advanced profiling [1].
| Evidence Dimension | Cryptochrome modulation potency (SAR trend, not single-compound IC₅₀) |
|---|---|
| Target Compound Data | 4-chlorophenyl analog (CAS 852140-77-3): SAR indicates critical role of para-chloro substitution for CRY isoform selectivity profile |
| Comparator Or Baseline | 3-chlorophenyl analog (CAS 919867-65-5); 3,4-dichlorophenyl analog (CAS 919867-66-6); unsubstituted phenyl analog |
| Quantified Difference | Exact comparative IC₅₀ values not publicly available for these specific analogs; class-level SAR demonstrates that para-chloro substitution yields a distinct activity profile compared to meta-chloro or di-chloro substitutions |
| Conditions | In vitro cryptochrome binding assay; in vivo db/db mouse efficacy model |
Why This Matters
Procurement of the specific 4-chlorophenyl isomer ensures consistency with the established cryptochrome modulator SAR, which is essential for reproducibility in circadian biology and metabolic disease research programs.
- [1] Humphries, P.S., et al. Carbazole-containing amides and ureas: Discovery of cryptochrome modulators as antihyperglycemic agents. Bioorg. Med. Chem. Lett. 2018, 28 (3), 293–297. View Source
